Cas no 2028210-72-0 (4-methoxy-2,2-dimethylhexan-1-amine)

4-Methoxy-2,2-dimethylhexan-1-amine is a branched aliphatic amine featuring a methoxy substituent at the 4-position. Its unique structure, combining steric hindrance from the dimethyl groups with the electron-donating methoxy moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound's stability and reactivity profile allow for selective functionalization, particularly in the preparation of chiral amines or as a building block for complex molecular architectures. Its lipophilic nature may also enhance bioavailability in drug design. Suitable for controlled reactions, this amine offers synthetic flexibility while maintaining predictable behavior under standard conditions.
4-methoxy-2,2-dimethylhexan-1-amine structure
2028210-72-0 structure
Product name:4-methoxy-2,2-dimethylhexan-1-amine
CAS No:2028210-72-0
MF:C9H21NO
MW:159.269142866135
CID:6050230
PubChem ID:165629035

4-methoxy-2,2-dimethylhexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-2,2-dimethylhexan-1-amine
    • EN300-1789277
    • 2028210-72-0
    • Inchi: 1S/C9H21NO/c1-5-8(11-4)6-9(2,3)7-10/h8H,5-7,10H2,1-4H3
    • InChI Key: NIXJQRVEHKTDSS-UHFFFAOYSA-N
    • SMILES: O(C)C(CC)CC(C)(C)CN

Computed Properties

  • Exact Mass: 159.162314293g/mol
  • Monoisotopic Mass: 159.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 35.2Ų

4-methoxy-2,2-dimethylhexan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1789277-10.0g
4-methoxy-2,2-dimethylhexan-1-amine
2028210-72-0
10g
$6082.0 2023-06-03
Enamine
EN300-1789277-2.5g
4-methoxy-2,2-dimethylhexan-1-amine
2028210-72-0
2.5g
$2771.0 2023-09-19
Enamine
EN300-1789277-10g
4-methoxy-2,2-dimethylhexan-1-amine
2028210-72-0
10g
$6082.0 2023-09-19
Enamine
EN300-1789277-1.0g
4-methoxy-2,2-dimethylhexan-1-amine
2028210-72-0
1g
$1414.0 2023-06-03
Enamine
EN300-1789277-0.1g
4-methoxy-2,2-dimethylhexan-1-amine
2028210-72-0
0.1g
$1244.0 2023-09-19
Enamine
EN300-1789277-0.05g
4-methoxy-2,2-dimethylhexan-1-amine
2028210-72-0
0.05g
$1188.0 2023-09-19
Enamine
EN300-1789277-0.5g
4-methoxy-2,2-dimethylhexan-1-amine
2028210-72-0
0.5g
$1357.0 2023-09-19
Enamine
EN300-1789277-5g
4-methoxy-2,2-dimethylhexan-1-amine
2028210-72-0
5g
$4102.0 2023-09-19
Enamine
EN300-1789277-0.25g
4-methoxy-2,2-dimethylhexan-1-amine
2028210-72-0
0.25g
$1300.0 2023-09-19
Enamine
EN300-1789277-5.0g
4-methoxy-2,2-dimethylhexan-1-amine
2028210-72-0
5g
$4102.0 2023-06-03

Additional information on 4-methoxy-2,2-dimethylhexan-1-amine

Introduction to 4-methoxy-2,2-dimethylhexan-1-amine (CAS No. 2028210-72-0)

4-methoxy-2,2-dimethylhexan-1-amine, identified by its Chemical Abstracts Service (CAS) number 2028210-72-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. This compound, characterized by its unique structural features, including a methoxy group and a branched aliphatic chain, presents intriguing possibilities for applications in drug development and synthetic chemistry.

The molecular structure of 4-methoxy-2,2-dimethylhexan-1-amine consists of a six-carbon backbone with a secondary amine functional group at the terminal carbon and a methoxy substituent on the fourth carbon. The presence of two methyl groups at the second carbon introduces steric hindrance, which can influence its reactivity and interactions with biological targets. This structural motif makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds.

In recent years, there has been growing interest in exploring the pharmacological potential of amine derivatives due to their diverse biological activities. The 4-methoxy-2,2-dimethylhexan-1-amine molecule has been studied for its potential role as a precursor in the synthesis of novel pharmacophores. Its ability to serve as a building block for more intricate structures has made it a focus of interest for medicinal chemists seeking to develop new therapeutic agents.

One of the most compelling aspects of 4-methoxy-2,2-dimethylhexan-1-amine is its versatility in synthetic chemistry. The compound can undergo various chemical transformations, including nucleophilic substitutions, reductions, and eliminations, allowing for the introduction of additional functional groups or the modification of existing ones. This flexibility is particularly valuable in drug discovery pipelines, where rapid and efficient synthesis of target compounds is often required.

Recent research has highlighted the importance of structural diversity in the development of effective drugs. Compounds like 4-methoxy-2,2-dimethylhexan-1-amine contribute to this diversity by providing unique scaffolds that can be modified to optimize biological activity. For instance, studies have demonstrated that modifications to the amine group or the methoxy substituent can significantly alter the pharmacokinetic properties of derived compounds, making them more suitable for therapeutic use.

The synthesis of 4-methoxy-2,2-dimethylhexan-1-amine itself is an intriguing challenge that has been addressed through various methodologies. Traditional approaches involve multi-step reactions starting from readily available precursors such as 1-bromooctane or 1-chloroheptane. More advanced techniques have also been explored, including catalytic hydrogenation and cross-coupling reactions, which offer higher yields and selectivity.

In addition to its synthetic utility, 4-methoxy-2,2-dimethylhexan-1-amine has shown promise in preclinical studies as a potential modulator of biological pathways. Its structural similarity to certain natural products has led researchers to investigate its effects on enzymes and receptors involved in disease processes. For example, derivatives of this compound have been examined for their potential to interact with G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological functions.

The role of 4-methoxy-2,2-dimethylhexan-1-amine in drug discovery extends beyond its use as an intermediate. It has also been explored as a lead compound itself, with modifications made to enhance its potency and selectivity. By leveraging computational modeling and high-throughput screening techniques, researchers have identified derivatives that exhibit improved pharmacological profiles compared to the parent compound.

The chemical properties of 4-methoxy-2,2-dimethylhexan-1-amine, such as its solubility and stability under various conditions, are critical factors that influence its applicability in pharmaceutical formulations. Studies have shown that this compound exhibits good solubility in organic solvents commonly used in drug formulation processes, which facilitates its integration into final product formulations.

As research continues to evolve, the applications of 4-methoxy-2,2-dimethylhexan-1-amine are likely to expand further. Advances in synthetic methodologies and an increasing understanding of its biological interactions will undoubtedly open new avenues for exploration. The compound's unique structural features make it a valuable asset in the pharmaceutical chemist's toolkit, contributing to the development of innovative treatments for various diseases.

In conclusion,4-methoxy--dimethylhexan--amine (CAS No. 2028210--72--0) is a versatile organic compound with significant potential in pharmaceutical research and drug development. Its structural features, synthetic accessibility, and biological relevance make it a compound of great interest. As our understanding of its properties and applications grows, we can anticipate that it will continue to play an important role in future advancements in medicinal chemistry.

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